molecular formula C12H19N3O2 B2415044 Tert-butyl (Z)-3-amino-2-(2,5-dimethylpyrazol-3-yl)prop-2-enoate CAS No. 2580294-82-0

Tert-butyl (Z)-3-amino-2-(2,5-dimethylpyrazol-3-yl)prop-2-enoate

Cat. No. B2415044
CAS RN: 2580294-82-0
M. Wt: 237.303
InChI Key: MZIJSSLIMDZYQC-CLFYSBASSA-N
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Description

Tert-butyl (Z)-3-amino-2-(2,5-dimethylpyrazol-3-yl)prop-2-enoate, also known as TAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TAP is a derivative of pyrazole and is synthesized using specific methods.

Mechanism of Action

The mechanism of action of Tert-butyl (Z)-3-amino-2-(2,5-dimethylpyrazol-3-yl)prop-2-enoate is not fully understood. However, studies have shown that Tert-butyl (Z)-3-amino-2-(2,5-dimethylpyrazol-3-yl)prop-2-enoate inhibits the activity of certain enzymes that are involved in the inflammatory and cancer pathways. Tert-butyl (Z)-3-amino-2-(2,5-dimethylpyrazol-3-yl)prop-2-enoate has also been shown to induce apoptosis, which is the programmed cell death of cancer cells.
Biochemical and Physiological Effects:
Tert-butyl (Z)-3-amino-2-(2,5-dimethylpyrazol-3-yl)prop-2-enoate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that Tert-butyl (Z)-3-amino-2-(2,5-dimethylpyrazol-3-yl)prop-2-enoate inhibits the production of inflammatory cytokines and chemokines. Tert-butyl (Z)-3-amino-2-(2,5-dimethylpyrazol-3-yl)prop-2-enoate has also been shown to inhibit the proliferation of cancer cells. In vivo studies have shown that Tert-butyl (Z)-3-amino-2-(2,5-dimethylpyrazol-3-yl)prop-2-enoate reduces inflammation and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of Tert-butyl (Z)-3-amino-2-(2,5-dimethylpyrazol-3-yl)prop-2-enoate is its ease of synthesis. Tert-butyl (Z)-3-amino-2-(2,5-dimethylpyrazol-3-yl)prop-2-enoate can be synthesized using simple and inexpensive methods. Another advantage of Tert-butyl (Z)-3-amino-2-(2,5-dimethylpyrazol-3-yl)prop-2-enoate is its versatility. Tert-butyl (Z)-3-amino-2-(2,5-dimethylpyrazol-3-yl)prop-2-enoate can be used as a building block for the synthesis of various polymers and materials. One of the limitations of Tert-butyl (Z)-3-amino-2-(2,5-dimethylpyrazol-3-yl)prop-2-enoate is its low solubility in water. This can make it difficult to study the effects of Tert-butyl (Z)-3-amino-2-(2,5-dimethylpyrazol-3-yl)prop-2-enoate in aqueous environments.

Future Directions

There are several future directions for the study of Tert-butyl (Z)-3-amino-2-(2,5-dimethylpyrazol-3-yl)prop-2-enoate. One future direction is the development of Tert-butyl (Z)-3-amino-2-(2,5-dimethylpyrazol-3-yl)prop-2-enoate-based materials for various applications such as drug delivery and tissue engineering. Another future direction is the study of the effects of Tert-butyl (Z)-3-amino-2-(2,5-dimethylpyrazol-3-yl)prop-2-enoate on the microbiome. Tert-butyl (Z)-3-amino-2-(2,5-dimethylpyrazol-3-yl)prop-2-enoate has been shown to exhibit antibacterial properties, and its effects on the microbiome could have significant implications for human health. Additionally, further studies are needed to fully understand the mechanism of action of Tert-butyl (Z)-3-amino-2-(2,5-dimethylpyrazol-3-yl)prop-2-enoate and its potential applications in medicine and agriculture.
Conclusion:
Tert-butyl (Z)-3-amino-2-(2,5-dimethylpyrazol-3-yl)prop-2-enoate, or Tert-butyl (Z)-3-amino-2-(2,5-dimethylpyrazol-3-yl)prop-2-enoate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Tert-butyl (Z)-3-amino-2-(2,5-dimethylpyrazol-3-yl)prop-2-enoate can be synthesized using specific methods and has been studied for its potential applications in medicine, agriculture, and material science. Tert-butyl (Z)-3-amino-2-(2,5-dimethylpyrazol-3-yl)prop-2-enoate has been shown to exhibit anti-inflammatory and anti-cancer properties and has been used as a building block for the synthesis of various polymers and materials. Further studies are needed to fully understand the mechanism of action of Tert-butyl (Z)-3-amino-2-(2,5-dimethylpyrazol-3-yl)prop-2-enoate and its potential applications in various fields.

Synthesis Methods

The synthesis of Tert-butyl (Z)-3-amino-2-(2,5-dimethylpyrazol-3-yl)prop-2-enoate involves the reaction between tert-butyl acrylate and 2,5-dimethyl-3-pyrazolecarboxylic acid hydrazide. The reaction is carried out in the presence of a base and a solvent. The resulting product is then purified using various techniques such as recrystallization and column chromatography. The purity of the final product is determined using spectroscopic methods such as NMR and IR.

Scientific Research Applications

Tert-butyl (Z)-3-amino-2-(2,5-dimethylpyrazol-3-yl)prop-2-enoate has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, Tert-butyl (Z)-3-amino-2-(2,5-dimethylpyrazol-3-yl)prop-2-enoate has been shown to exhibit anti-inflammatory and anti-cancer properties. In agriculture, Tert-butyl (Z)-3-amino-2-(2,5-dimethylpyrazol-3-yl)prop-2-enoate has been studied for its potential use as a herbicide. In material science, Tert-butyl (Z)-3-amino-2-(2,5-dimethylpyrazol-3-yl)prop-2-enoate has been used as a building block for the synthesis of various polymers and materials.

properties

IUPAC Name

tert-butyl (Z)-3-amino-2-(2,5-dimethylpyrazol-3-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-8-6-10(15(5)14-8)9(7-13)11(16)17-12(2,3)4/h6-7H,13H2,1-5H3/b9-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIJSSLIMDZYQC-CLFYSBASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=CN)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1)/C(=C/N)/C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (Z)-3-amino-2-(2,5-dimethylpyrazol-3-yl)prop-2-enoate

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